Isononyl acetate

Description

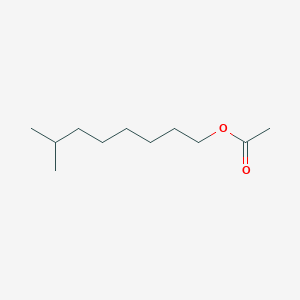

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSJTXAZFHYHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041577 | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isononyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

40379-24-6 | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, isononyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040379246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Z59LRU9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development

Chemical Synthesis Approaches

Enhanced Chemical Synthesis Techniques

Alternative Reactants and Reaction Conditions

Isononyl acetate (B1210297) is primarily synthesized through an esterification reaction. The core reactants for this process are isononanol (also known as 8-methyl nonan-1-ol) and acetic acid. scentree.coscentree.co To enhance the reaction yield, acetic acid can be substituted with alternative acyl donors such as acetic anhydride (B1165640) or chloroacetic acid. scentree.coscentree.co

Biocatalytic Synthesis Pathways

Biocatalytic synthesis, particularly enzymatic esterification, has gained significant attention as an alternative to traditional chemical methods for ester production. This approach offers advantages such as environmental friendliness, high efficiency, energy conservation, and operation under mild reaction conditions. mdpi.com While extensive detailed studies specifically on the enzymatic synthesis of isononyl acetate are limited in the current literature, the principles and methodologies applied to the production of similar flavor esters, such as isoamyl acetate, are broadly applicable.

Enzymatic Esterification for this compound Production

Enzymatic esterification for the production of flavor esters typically involves the reaction between an alcohol and a carboxylic acid (or its derivative) catalyzed by enzymes, primarily lipases. mdpi.comsemanticscholar.orgijsr.net This method is favored due to its ability to proceed under mild conditions, reducing the need for harsh chemicals and high energy input often associated with chemical synthesis. mdpi.com

For instance, in the enzymatic synthesis of isoamyl acetate, which serves as a model for similar flavor esters like this compound, the direct esterification of acetic acid with isoamyl alcohol is a frequently adopted approach due to its high yield and simplicity. mdpi.com Factors influencing these reactions include the molar ratio of reactants, enzyme concentration, reaction time, temperature, and the presence or absence of solvents. semanticscholar.orgijsr.netaidic.it

Research findings for isoamyl acetate production, which can inform potential approaches for this compound, indicate optimal conditions can vary significantly depending on the specific lipase (B570770) and system used:

| Parameter | Optimal Range/Value (for Isoamyl Acetate) | Biocatalyst Used | Reference |

| Temperature | 30–50 °C | Candida antarctica Lipase B (CALB) | aidic.it |

| Acid-Alcohol Molar Ratio | 0.1–2 (optimal 2:1) | CALB | aidic.it |

| Enzyme Mass | 4–12 wt% (optimal 5.78 wt%) | CALB | aidic.it |

| Reaction Time | 2–6 hours (optimal 3 hours) | CALB | aidic.it |

| Conversion (Max) | 80% | Novozym 435 | researchgate.net |

| Ester Concentration (Max) | 380 g/L | Novozym 435 | researchgate.net |

Lipase Biocatalysts in this compound Synthesis

Lipases (EC 3.1.1.3) are a class of enzymes ubiquitously found in animals, plants, and microorganisms, acting as biocatalysts for various reactions, including esterification and transesterification. mdpi.com Their high efficiency, selectivity, and stability under mild conditions make them highly suitable for industrial applications. mdpi.com

In the context of flavor ester synthesis, including compounds structurally similar to this compound, microbial lipases are predominantly utilized. mdpi.com Notable examples include Candida rugosa lipase (CRL) and Candida antarctica Lipase B (CALB, often commercially available as Novozym 435). mdpi.comsemanticscholar.orgaidic.it These lipases catalyze the esterification of alcohols with carboxylic acids or their anhydrides. mdpi.comaidic.it

Characterization of Lipase Activity and Selectivity

The characterization of lipase activity and selectivity is crucial for optimizing biocatalytic processes. This involves evaluating factors such as the enzyme's optimal pH, temperature, and tolerance to various organic solvents. unirioja.es Lipases typically exhibit optimal activity within specific temperature and pH ranges, and their stability can be influenced by the reaction environment. unirioja.es For instance, some lipases show enhanced activity or stability in the presence of certain organic solvents, while others may experience a decline due to dehydration or conformational changes. unirioja.es The selectivity of lipases, including their ability to differentiate between various substrates or to produce specific enantiomers, is also a key characteristic that is assessed.

Immobilization Strategies for Enhanced Biocatalyst Performance

Enzyme immobilization is a critical strategy employed to overcome the limitations of free enzymes, such as their sensitivity to environmental variations, low operational stability, and difficulty in recovery from reaction media. mdpi.com Immobilization enhances enzyme stability, enables repeated use, and facilitates easy separation from the reaction mixture, thereby reducing production costs and making the process more economically viable for industrial applications. mdpi.comsemanticscholar.org Various immobilization methods exist, including physical adsorption, encapsulation, covalent binding, and crosslinking. mdpi.com

Physical adsorption is a widely used and effective method for lipase immobilization. mdpi.com In this process, the lipase adheres to a solid support through physical forces such as hydrophobic interactions and van der Waals forces. This technique is advantageous due to its simplicity, low cost, and the minimal perturbation it causes to the enzyme's native structure and active site, thus often preserving catalytic activity.

Common support materials for physical adsorption include mesoporous silica (B1680970), magnetic nanoparticles, activated carbon, and various polymeric beads like polypropylene. mdpi.com The effectiveness of physical adsorption is influenced by factors such as the support's surface area, porosity, pore size, and the concentration of the enzyme. While physical adsorption offers benefits like easy regeneration and reusability, a potential disadvantage is enzyme desorption, particularly under varying pH conditions, which can complicate downstream processing. Despite this, immobilized lipases via physical adsorption have demonstrated improved stability and reusability over multiple reaction cycles.

Encapsulation is an enzyme immobilization technique where enzymes are physically trapped within a semi-permeable membrane capsule or a polymeric gel matrix chemicalbook.comnih.gov. This method effectively confines the enzyme, preventing its leakage and denaturation, while allowing substrates and products to diffuse freely through the network chemicalbook.comnih.gov. The pore size of the polymeric network can be controlled to prevent enzyme loss via diffusion chemicalbook.comnih.gov. For instance, in the synthesis of isoamyl acetate, a flavor ester similar to this compound, encapsulation of lipase within a covalent organic framework (COF) has demonstrated high yields, reaching up to 86.94% within a shorter reaction time uniprot.org. This approach contributes to improved enzyme stability and reusability in biocatalytic processes oup.comchemicalbook.com.

Covalent binding is a robust enzyme immobilization method that establishes strong, stable chemical linkages between the enzyme and an inert support material oup.comthegoodscentscompany.comchemicalbook.comnih.govthegoodscentscompany.commdpi.com. This strong attachment significantly reduces enzyme leaching from the carrier and enhances its operational stability chemicalbook.comthegoodscentscompany.commdpi.com. The process typically involves the interaction of functional groups present on the enzyme's surface (such as amino, carboxyl, hydroxyl, and sulfhydryl groups) with complementary electrophilic groups introduced onto the support material chemicalbook.commdpi.comfishersci.co.uk. Common chemical techniques employed for covalent binding include carbodiimide (B86325) chemistry and Schiff base reactions mdpi.com. While covalent binding offers superior stability compared to physical immobilization methods, it is crucial to manage the reaction conditions carefully, as the chemical modifications involved can sometimes lead to conformational changes in the enzyme, potentially affecting its catalytic activity uniprot.orgchemicalbook.com.

Crosslinking is an enzyme immobilization strategy that involves forming covalent bonds directly between enzyme molecules or between enzymes and a support, often using bi- or multi-functional reagents like glutaraldehyde (B144438) oup.comthegoodscentscompany.comnih.govthegoodscentscompany.comcorvay-specialty.com. This method can lead to the formation of cross-linked enzyme aggregates (CLEAs), which are carrier-free immobilized enzymes that retain high catalytic activity and exhibit enhanced operational stability due to their insoluble nature corvay-specialty.com.

The integration of nanomaterials as carriers has revolutionized enzyme immobilization by providing unique advantages europa.eu. Nanomaterials, including magnetic nanoparticles (MNPs), mesoporous silica (e.g., SBA-15), carbon nanotubes, graphene, and various polymeric nanostructures, offer exceptionally high surface areas, tunable surface properties, and improved mass transfer characteristics oup.comeuropa.euthegoodscentscompany.comsigmaaldrich.comgoogle.com. Their small size minimizes mass transfer resistance by shortening the pore pathway, and they can provide superior chemical and thermal stability to the immobilized enzymes europa.eusigmaaldrich.com. For example, lipases immobilized on silica gel matrices using crosslinkers like glutaraldehyde have been effectively utilized in the synthesis of flavor esters uniprot.org. Magnetic nanoparticles, in particular, facilitate easy separation and recovery of the biocatalyst from the reaction mixture, improving reusability sigmaaldrich.comgoogle.com. When mesoporous materials are modified with MNPs, the silica gel shell can further protect the enzyme, enhancing its stability under harsh conditions sigmaaldrich.com.

Optimization of Biocatalytic Reaction Parameters

Optimizing reaction parameters is critical for maximizing the efficiency and yield of biocatalytic synthesis, including that of this compound. Key parameters typically optimized include temperature, substrate molar ratio, and enzyme loading and stability nih.gov.

Temperature Effects on Enzyme Activity and Reaction Rate

Enzyme activity is highly dependent on temperature, with each enzyme exhibiting an optimal temperature range for maximum catalytic efficiency nih.gov. Below the optimum, enzyme activity is reduced due to decreased molecular motion, leading to fewer collisions between enzyme and substrate molecules nih.gov. Above the optimum, increased kinetic energy can disrupt the enzyme's tertiary structure, leading to denaturation and a sharp decline in activity nih.gov.

For the biocatalytic synthesis of esters, including this compound and similar compounds, temperature optimization is crucial. Studies on lipase-catalyzed esterification for isoamyl acetate synthesis have identified optimal temperatures typically ranging from 40°C to 50°C uniprot.orgwikipedia.orgeuropa.eusigmaaldrich.comuni.lu. For instance, a maximum yield of isoamyl acetate was observed at 50°C, with activity declining at higher temperatures wikipedia.orgsigmaaldrich.comuni.lu. In the synthesis of diisononyl adipate (B1204190) from adipic acid and isononyl alcohol, an optimal temperature of 50°C was reported for achieving 100% conversion.

The following table summarizes the observed optimal temperatures for lipase-catalyzed esterification reactions:

| Ester Synthesized (Example) | Enzyme Type (Example) | Optimal Temperature (°C) | Reference |

| Isoamyl Acetate | Immobilized Lipase | 50 | wikipedia.orgsigmaaldrich.comuni.lu |

| Isoamyl Acetate | Novozym 435 | 43.2 | europa.eu |

| Diisononyl Adipate | Immobilized Eversa Lipase | 50 |

Substrate Molar Ratio Influence on Conversion

The molar ratio of substrates is a critical parameter influencing the conversion yield in esterification reactions. An imbalanced ratio can limit the reaction by depleting one reactant prematurely or by shifting the equilibrium europa.eu.

In the biocatalytic synthesis of diisononyl adipate from adipic acid and isononyl alcohol, a substrate molar ratio of 1:3 (adipic acid to isononyl alcohol) was found to be optimal, enabling 100% conversion within 6 hours. Similarly, for the enzymatic production of isoamyl acetate using immobilized Candida antarctica lipase (Novozym 435), an acid/alcohol molar ratio of 0.52 (acetic acid to isoamyl alcohol) was identified as optimal for achieving maximum esterification yield europa.eu. Furthermore, using an excess concentration of the nucleophile (alcohol) has been shown to result in higher conversions in shorter durations for isoamyl acetate synthesis.

The table below illustrates the impact of substrate molar ratio on conversion:

| Ester Synthesized (Example) | Substrate Molar Ratio (Acid:Alcohol) | Conversion/Yield | Reference |

| Diisononyl Adipate | 1:3 (Adipic Acid:Isononyl Alcohol) | 100% Conversion | |

| Isoamyl Acetate | 0.52:1 (Acetic Acid:Isoamyl Alcohol) | Maximum Esterification Yield | europa.eu |

| Isoamyl Acetate | Excess Alcohol (vs. Acetic Acid) | Higher Conversions |

Enzyme Loading and Stability Studies

Stability Studies: Enzyme immobilization is a key strategy for enhancing the operational stability and reusability of biocatalysts, which are crucial for industrial applications oup.comthegoodscentscompany.comchemicalbook.comnih.goveuropa.euvitaactives.comthegoodscentscompany.comcorvay-specialty.comsigmaaldrich.comgoogle.com. Immobilized enzymes generally exhibit improved resistance to denaturation by harsh reaction conditions, including temperature and solvent effects uniprot.orgoup.comchemicalbook.comvitaactives.comgoogle.comsigmaaldrich.com.

Studies have demonstrated the excellent reusability of immobilized lipases in esterification reactions. For example:

An Eversa immobilized lipase retained good reusability, maintaining its activity after nine reaction cycles.

Lipase from Rhizomucor miehei showed high operational stability, allowing for ten reuses of the biocatalyst in isoamyl acetate synthesis.

Lipozyme RM IM, another immobilized lipase, demonstrated remarkable stability, with conversion rates decreasing by only 6.8% after 15 uses in the synthesis of cetyl palmitate vitaactives.com.

This enhanced stability and reusability significantly contribute to the cost-effectiveness and sustainability of biocatalytic processes for compounds like this compound.

Solvent Engineering in Enzymatic Synthesis

Enzymatic synthesis has emerged as a preferred method for producing esters like this compound due to its environmentally friendly nature, high efficiency, energy conservation, and mild reaction conditions, offering a sustainable alternative to traditional chemical synthesis which often involves harsh acidic conditions and generates significant waste mdpi.com. Solvent engineering strategies are crucial in enzymatic catalysis to improve mass transfer efficiency, activate enzyme molecules, and maintain enzyme structural stability, thereby enhancing synthesis efficiency and yield mdpi.com.

Application of Organic Solvents

In biocatalysis, organic solvents can be employed to facilitate reactions by improving substrate solubility, reducing feedback inhibition, and influencing enantiomer selectivity mdpi.com. While enzymatic reactions can occur in a completely pure organic phase, offering advantages like shifting thermodynamic equilibrium towards synthesis, traditional organic solvents such as hexane (B92381) or heptane (B126788) are often associated with toxicity, flammability, and high recovery costs aidic.itmdpi.com. For instance, studies on related flavor esters have utilized organic solvents, but there is a continuous drive to find more benign alternatives scispace.com.

Supercritical Fluids as Reaction Media

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (SC-CO2), present an attractive alternative as reaction media in enzymatic synthesis due to their unique properties mdpi.comresearchgate.netarkat-usa.org. SCFs exhibit liquid-like density and gas-like viscosity, allowing for high solubility and rapid mass transfer, which can be continuously tuned by slight variations in pressure and temperature researchgate.netarkat-usa.org. This tunability enables improved reaction efficiency and selectivity arkat-usa.org. Furthermore, SC-CO2 is non-flammable, non-toxic, inexpensive, and environmentally friendly, facilitating energy-efficient separation from the reaction mixture and yielding products free of solvent contamination researchgate.netarkat-usa.org. The application of SC-CO2 has been explored for the enzymatic synthesis of flavor esters, including isoamyl acetate, where it has been shown to influence ester conversion rates researchgate.net.

Ionic Liquids and Deep Eutectic Solvents in Biocatalysis

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining considerable attention as "green" alternatives to conventional organic solvents in biocatalysis mdpi.comnih.govmdpi.comnih.gov. ILs are salt-based compounds with melting points below 100 °C, characterized by low vapor pressure, high ionic conductivity, and non-flammability nih.gov. They can offer unique conditions that enhance enzyme stability and simplify downstream processing nih.gov. DESs, a newer generation of green solvents, are typically two- or three-component mixtures of hydrogen bond acceptors and donors with significantly lower freezing points than their individual components mdpi.comnih.gov.

Both ILs and DESs offer advantages such as high substrate solubility, improved enzyme activity and stability, and biodegradability nih.govresearchgate.netmdpi.com. They have been successfully applied in various biocatalytic reactions, including the synthesis of flavor esters nih.govmdpi.comnih.gov. For example, the synthesis of isoamyl acetate has been enhanced using ionic liquid-alcohol biphasic systems nih.gov. DESs are particularly appealing due to their easy and atom-economic preparation, low cost, and often natural origins nih.gov.

Solvent-Free Systems for this compound Synthesis

Solvent-free systems (SFS) represent a highly advantageous approach in enzymatic esterification, eliminating the need for organic solvents entirely aidic.itmdpi.comresearchgate.nettaylors.edu.my. In SFS, the enzyme directly interacts with the substrates, leading to higher substrate and product concentrations, increased volumetric productivity, and simplified purification processes mdpi.com. This approach mitigates issues associated with solvent toxicity, flammability, volatility, and high recovery costs, making it particularly suitable for the production of flavor compounds and for industrial applications aidic.itmdpi.comtaylors.edu.my.

Research has demonstrated the successful application of solvent-free systems for the enzymatic synthesis of various esters, including isoamyl acetate, a related flavor ester aidic.itresearchgate.nettaylors.edu.myresearchgate.netresearchgate.net. For instance, isoamyl acetate has been produced in SFS using Candida antarctica Lipase-B (CALB) through the esterification of acetic anhydride and isoamyl alcohol aidic.ittaylors.edu.myresearchgate.net. Optimal conditions for isoamyl acetate synthesis in SFS have been identified, such as specific acid-alcohol molar ratios, enzyme loading, reaction temperature, and time, yielding high conversions aidic.itresearchgate.net.

Table 1: Optimal Conditions and Yield for Isoamyl Acetate Synthesis in Solvent-Free Systems (Examples)

| Biocatalyst | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CALB | Acetic Anhydride, Isoamyl Alcohol | 2:1 | 44 | 3 | 41.6-fold increase in concentration | aidic.it |

| CALB | Acetic Anhydride, Isoamyl Alcohol | 0.1:1 | 30 | N/A | Optimized yield at 4.14% enzyme loading | researchgate.net |

| Rhizopus oryzae NRRL 3562 lipase | Isoamyl Alcohol, Vinyl Acetate | N/A | N/A | 8 | 95 | researchgate.net |

Green Chemistry Principles in Synthesis

The application of green chemistry principles in chemical synthesis is paramount for designing products and processes that minimize or eliminate the use and generation of hazardous substances whiterose.ac.ukuniroma1.it. This approach focuses on waste prevention, energy efficiency, and the use of safer chemicals and catalysts, contributing to environmental protection and economic viability whiterose.ac.ukuniroma1.it.

Environmentally Benign Catalysts (e.g., Ball-Milled Seashells)

A key aspect of green chemistry is the development and utilization of environmentally benign catalysts that are efficient, selective, and derived from sustainable sources whiterose.ac.ukuniroma1.it. An innovative example of such a catalyst is ball-milled seashells. These nano-biocomposite materials, primarily composed of calcium carbonate (CaCO3) in aragonite microcrystalline form, reinforced by chitin (B13524) fibers and protein chains, have been successfully optimized for the green and environmentally benign synthesis of isoamyl acetate nih.govnih.govresearchgate.net.

The ball milling technique itself is a green mechanical method for preparing nano-biocomposites, offering advantages such as reduced environmental disposal, synchronous creation and homogeneous dispersion of nanoparticles, and suitability for parallel processes whiterose.ac.uk. Studies have demonstrated that ball-milled seashells act as an excellent heterogeneous multifunctional catalyst for the esterification of isoamyl alcohol with acetic acid under solvent-free conditions, achieving high yields nih.govnih.govresearchgate.net.

Table 2: Optimal Conditions and Yield for Isoamyl Acetate Synthesis using Ball-Milled Seashells

| Catalyst | Substrates | Molar Ratio (Isoamyl Alcohol:Acetic Acid) | Catalyst Loading (mg) | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Ball-Milled Seashells | Isoamyl Alcohol, Acetic Acid | 1:3.7 | 15.7 | 98 | 219 | 91 | whiterose.ac.uknih.govnih.gov |

This protocol offers significant advantages, including the use of an inexpensive, naturally occurring, and easily prepared nano-biocomposite material with appropriate thermal stability. It avoids the need for hazardous reagents, corrosive Brønsted acids, or toxic azeotropic solvents, and the procedure is notably simple nih.govresearchgate.net. The catalyst can also be recycled and reused for multiple cycles without a significant decrease in catalytic efficiency researchgate.net.

Unconventional Synthesis Techniques (Microwave, Ultrasound Assisted)

The application of unconventional techniques like microwave irradiation and ultrasound assistance in organic synthesis aims to overcome limitations associated with conventional heating methods, such as slow reaction rates and the formation of undesirable by-products. These methods offer benefits including reduced reaction times, increased yields, and improved energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation facilitates chemical reactions by directly heating the reaction mixture through the interaction of microwave energy with polar molecules. This volumetric heating mechanism leads to rapid temperature increases and can significantly accelerate reaction rates compared to conventional heating methods sciepub.com. In the context of esterification, microwave assistance has been shown to drastically reduce reaction times, often achieving completion in minutes rather than hours, while producing similar or higher yields sciepub.com. For instance, esterification reactions involving various alcohols and acetic acid have demonstrated increased yields and reduced reaction rates when conducted under microwave irradiation sciepub.com. While specific detailed research findings focusing solely on the microwave-assisted synthesis of this compound are not extensively documented in the provided literature, the general principles and observed advantages in the synthesis of other esters suggest a potential for similar improvements for this compound production.

Ultrasound-Assisted Synthesis: Ultrasound, or sonochemical, reactions involve the application of high-frequency sound waves to a reaction mixture, leading to acoustic cavitation – the formation, growth, and implosive collapse of bubbles nih.gov. This phenomenon generates localized hotspots with extreme temperatures and pressures, as well as high shear forces, which can significantly enhance mass transfer and reaction rates nih.gov. Ultrasound assistance has been successfully employed in various enzymatic and chemical esterification processes, often resulting in higher ester concentrations in shorter reaction times compared to conventional methods nih.govresearchgate.net. For example, studies on the enzymatic synthesis of isoamyl acetate have shown that ultrasound assistance can lead to higher ester concentrations and reduced reaction times nih.govresearchgate.net. Although direct, detailed research findings specifically for the ultrasound-assisted synthesis of this compound are not explicitly available in the provided search results, the demonstrated efficacy of ultrasound in accelerating esterification reactions of similar compounds indicates its potential as an unconventional technique for this compound synthesis.

Detailed Research Findings (General Observations for Esterification): While specific data tables for this compound synthesized via microwave or ultrasound are not available from the current search, the general trends observed for other esters synthesized using these methods are illustrative. These trends typically include:

Reduced Reaction Time: Reactions that traditionally require several hours of reflux can be completed in significantly shorter periods (e.g., minutes to a few hours) under microwave or ultrasound irradiation sciepub.comnih.govresearchgate.net.

Increased Yields: Unconventional methods often lead to higher conversion rates and improved yields compared to conventional heating, partly due to enhanced mass transfer and activation sciepub.comresearchgate.net.

Mild Conditions (for enzymatic processes): When coupled with biocatalysis, these techniques can enable ester synthesis under milder temperature conditions, preserving enzyme activity and leading to greener processes nih.govresearchgate.net.

Illustrative Data (Based on general esterification principles, not specific to this compound): If specific data for this compound were available, a table similar to the conceptual one below would present the findings:

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| Conventional | Isononyl Alcohol, Acetic Acid | Acid Catalyst | 80-120 | 4-8 hours | 70-85 | Typical Fisher esterification conditions. |

| Microwave-Assisted | Isononyl Alcohol, Acetic Acid | Acid Catalyst | 80-120 (internal) | 5-30 minutes | 85-95+ | Expected benefits based on general microwave esterification. |

| Ultrasound-Assisted | Isononyl Alcohol, Acetic Acid | Enzyme/Acid Catalyst | 40-60 | 1-2 hours | 80-90+ | Expected benefits based on general ultrasound esterification. |

Reaction Kinetics and Thermodynamic Investigations

Thermodynamic Analysis of Esterification

Non-Ideal Solution Behavior and Activity Coefficient Corrections (e.g., UNIFAC Method)

In chemical reaction systems, especially those involving multiple components like the esterification of isononyl alcohol and acetic acid to form isononyl acetate (B1210297) and water, the behavior of the mixture often deviates from ideality vavaclasses.com. An ideal solution is characterized by intermolecular forces between all components being identical, leading to no change in volume or enthalpy upon mixing and strict adherence to Raoult's Law pw.livequora.comlibretexts.org. However, in real systems, differences in molecular size, shape, and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) between the reactants, products, and any solvent can lead to non-ideal behavior vavaclasses.comlibretexts.org.

Non-ideal solutions exhibit deviations from Raoult's Law, meaning their observed vapor pressure is either higher (positive deviation) or lower (negative deviation) than predicted by ideal behavior vavaclasses.comlibretexts.org. These deviations are a result of the solute-solvent interactions being either weaker or stronger than the interactions within the pure components vavaclasses.com. Consequently, properties such as vapor pressure, heat of mixing, and volume change upon mixing are affected vavaclasses.comquora.com.

To accurately describe the thermodynamic and kinetic behavior of non-ideal mixtures, activity coefficients (γ) are introduced. Activity coefficients quantify the deviation of a component's behavior from that of an ideal solution, effectively correcting the concentration to an "effective concentration" or activity. For a component i in a mixture, its activity (aᵢ) is related to its mole fraction (xᵢ) by aᵢ = γᵢxᵢ.

UNIFAC Method for Activity Coefficient Prediction: The UNIversal Quasi-chemical Functional-group Activity Coefficients (UNIFAC) method is a widely used group-contribution method for predicting activity coefficients in non-electrolyte mixtures revistadechimie.roddbst.comosf.ioacs.org. This method is particularly valuable when experimental activity coefficient data are scarce or unavailable. UNIFAC operates on the principle that the activity coefficient of a molecule can be determined from the contributions of its constituent functional groups and their interactions, rather than treating each molecule as a whole osf.ioacs.org.

The UNIFAC model calculates the activity coefficient (ln γ) as a sum of two primary contributions:

Combinatorial Part (ln γᶜ): This part accounts for differences in molecular size and shape and is based on the volume and surface area parameters of the functional groups osf.ioreadthedocs.io. It reflects the entropic contribution to non-ideality due to differences in molecular packing.

Residual Part (ln γᴿ): This part accounts for the energetic interactions between the different functional groups present in the mixture osf.ioreadthedocs.io. It is derived from group interaction parameters, which are empirically determined from experimental phase equilibrium data of various mixtures osf.ioddbst.com.

The application of the UNIFAC method involves:

Decomposition into Functional Groups: Each molecule in the mixture (e.g., isononanol, acetic acid, isononyl acetate, water) is broken down into its characteristic functional groups (e.g., CH₃, CH₂, COOH, COO, OH) osf.io.

Group Volume and Surface Area Parameters: Each functional group is assigned specific volume (R_k) and surface area (Q_k) parameters readthedocs.io.

Group Interaction Parameters: Binary interaction parameters (ψ_mn) between different functional groups (m and n) are used to quantify the energetic interactions osf.ioddbst.com.

By incorporating activity coefficients, kinetic and thermodynamic models of esterification reactions can more accurately represent the real system behavior. For instance, in studies of isobornyl acetate synthesis and isoamyl acetate synthesis, the UNIFAC method has been applied to correct for the non-ideality of the solution, leading to more reliable calculations of reaction equilibrium constants and kinetic parameters nih.govrevistadechimie.ro. This correction is particularly important when dealing with concentrated solutions or when the components have significantly different polarities or sizes.

Environmental Fate and Degradation Mechanisms

Biodegradation Studies

Biodegradation studies assess the ability of microorganisms to break down a substance. For isononyl acetate (B1210297), specific and consistent data on its ready biodegradability are not uniformly available across all sources. Some safety data sheets indicate "no data available" for its biodegradability in water. parchem.comechemi.com

Screening Tests for Biodegradability in Aquatic Environments

Screening tests are designed to evaluate the inherent biodegradability of organic chemicals, typically utilizing sewage inocula as the microbial community. oecd.org These tests often measure parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) production, or oxygen uptake. leuphana.de A substance is generally classified as "readily biodegradable" if it achieves a certain percentage of degradation (e.g., 70% DOC removal or 60% of theoretical oxygen demand/carbon dioxide production) within a 10-day window during a 28-day test period, following guidelines such as OECD Test Guideline 301. leuphana.deeuropa.eu

While some reports within the ECHA registration dossier for isononyl acetate mention a 74% degradation by O₂ consumption in 28 days via OECD Guideline 301 F, this specific result is attributed to "3-Methylbutyl propanoate" (CAS no. 105-68-0) within the same summary, rather than directly to this compound. ecetoc.org Other safety data sheets for this compound explicitly state that there is "no data available" regarding its biodegradability in water. parchem.comechemi.com

Simulation Tests in Water and Sediment

Biodegradation in Soil Environments

Information specifically detailing the biodegradation of this compound in soil environments is not consistently reported in available literature. General principles of biodegradation in soil apply, where microbial communities can degrade organic compounds. The rate and extent of degradation in soil depend on various factors, including the chemical's intrinsic properties, soil type, moisture content, temperature, and the presence of adapted microbial populations. regulations.gov

Microbial Pathways for Ester Degradation

The degradation of ester-containing compounds, including this compound, by microorganisms primarily involves two key enzymatic processes: enzymatic hydrolysis by carboxylesterases and subsequent beta-oxidation pathways.

Carboxylesterases (EC 3.1.1.x) are a diverse group of hydrolases widely distributed in bacteria, fungi, and other microorganisms. thesoapkitchen.co.ukacs.org These enzymes catalyze the cleavage of ester bonds, converting esters into their corresponding alcohol and carboxylic acid components. nih.govthesoapkitchen.co.uk This hydrolysis is often the initial and crucial step in the microbial degradation of ester-containing xenobiotics. nih.govregulations.gov

The catalytic mechanism of carboxylesterases typically involves a serine-dependent process, facilitated by a catalytic triad, commonly composed of Serine (Ser), Histidine (His), and Aspartate (Asp) residues. nih.govthesoapkitchen.co.uk A conserved pentapeptide sequence, Gly-x-Ser-x-Gly (where 'x' can be any amino acid), is frequently found around the active site serine. nih.govthesoapkitchen.co.uk The hydrolysis proceeds through a four-step mechanism:

Substrate binding: The ester substrate binds to the active site.

Tetrahedral intermediate formation: The active site serine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate stabilized by the catalytic histidine and aspartate residues. thesoapkitchen.co.uk

Alcohol release and acyl-enzyme complex formation: The alcohol portion of the ester is released, and an acyl-enzyme complex is formed. thesoapkitchen.co.uk

Nucleophilic attack and product release: A water molecule acts as a nucleophile, attacking the acyl-enzyme complex, forming another tetrahedral intermediate. This intermediate then resolves, releasing the carboxylic acid product and regenerating the free enzyme, ready for a new catalytic cycle. regulations.govthesoapkitchen.co.uk

Carboxylesterases are known for their broad substrate specificity, enabling them to hydrolyze a wide range of structurally diverse ester compounds. nih.gov

Following the initial hydrolysis of an ester into its alcohol and carboxylic acid components, the resulting fatty acid chains can be further degraded through the beta-oxidation pathway, particularly if the acid is a long-chain fatty acid. This pathway is a central metabolic process conserved across prokaryotes and eukaryotes, enabling microorganisms to utilize fatty acids as a primary source of carbon and energy. basf.com

The beta-oxidation cycle systematically shortens fatty acyl-CoA molecules by two carbon atoms in each cycle, producing acetyl-CoA. The pathway involves a sequence of four enzymatic reactions:

First Oxidation: Acyl-CoA dehydrogenase (ACD) catalyzes the dehydrogenation of the fatty acyl-CoA, introducing a double bond and generating an enoyl-CoA and one molecule of FADH₂.

Hydration: Enoyl-CoA hydratase (ECH) adds a molecule of water across the double bond of the enoyl-CoA, forming a 3-hydroxyacyl-CoA.

Second Oxidation: 3-Hydroxyacyl-CoA dehydrogenase (HACD) oxidizes the hydroxyl group, producing a 3-ketoacyl-CoA and one molecule of NADH.

Thiolytic Cleavage: 3-Ketoacyl-CoA thiolase (KACT) cleaves the 3-ketoacyl-CoA, releasing an acetyl-CoA molecule and a new fatty acyl-CoA that is two carbons shorter than the original.

This shortened fatty acyl-CoA then re-enters the beta-oxidation cycle, continuing the process until the entire fatty acid chain is broken down into acetyl-CoA units. These acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as precursors for cellular biosynthesis. basf.com

Bioaccumulation Potential Research

Research into the bioaccumulation potential of this compound provides insights into its likelihood of accumulating in living organisms and moving up the food chain. The bioconcentration factor (BCF) and the octanol-water partition coefficient (Log Kow or Log Pow) are key parameters used to assess this potential.

One safety data sheet for this compound (specifically CAS: 58430-94-7, an isomer often referred to as this compound) reports a Bioconcentration Factor (BCF) of 504 and a Log Pow of 4.6. elixscent.com A BCF value greater than 100-250 generally suggests a potential for bioaccumulation, and a value of 504 indicates a high potential for the substance to accumulate in aquatic organisms. Similarly, a Log Pow value above 3.5-4.5 is typically indicative of a substance's lipophilicity and its tendency to partition into fatty tissues, thereby suggesting a potential for bioaccumulation. elixscent.comthegoodscentscompany.com The estimated Log Kow for this compound (CAS: 40379-24-6) is also reported as 4.23, further supporting its potential for bioaccumulation in environmental compartments. thegoodscentscompany.com

However, it is important to note that another safety data sheet for this compound (CAS: 58430-94-7) states that "No bioaccumulation data available" for the compound. parchem.com This discrepancy highlights the variability in available data and the ongoing need for comprehensive environmental assessments. Despite this, the presence of specific BCF and Log Pow values from other sources suggests that some assessments have indeed been conducted or estimated.

The characteristics of this compound, such as its estimated Log Kow, align with properties that generally lead to a moderate to high bioaccumulation potential in environmental systems.

Table 1: Summary of Bioaccumulation Potential Data for this compound

| Parameter | Value | CAS Number | Implication | Source |

| Log Pow | 4.6 | 58430-94-7 | High potential for bioaccumulation | elixscent.com |

| Log Kow | 4.23 | 40379-24-6 | Potential for bioaccumulation | thegoodscentscompany.com |

| BCF | 504 | 58430-94-7 | High potential for bioconcentration | elixscent.com |

| Bioaccumulation | No data | 58430-94-7 | Data not available/established in some reports | parchem.com |

Advanced Analytical Methodologies for Isononyl Acetate Research

Chromatographic Techniques

Chromatographic techniques are widely used for the separation and analysis of complex mixtures, offering robust methods for both quantitative determination and the identification of components.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely utilized and highly effective analytical technique for the quantification of volatile and semi-volatile organic compounds, including esters like isononyl acetate (B1210297) sigmaaldrich.commdpi.com. The principle of GC-FID relies on the separation of compounds as they partition between a stationary phase and a gaseous mobile phase ijprajournal.com. Upon elution from the column, compounds are combusted in a hydrogen-air flame, producing ions that generate an electrical current proportional to the mass of carbon atoms passing through the detector per unit time sigmaaldrich.com. This characteristic makes FID a mass-sensitive and destructive detector, providing a uniform and sensitive response to most carbon-containing compounds, which allows for quantification even without individual calibration standards for every component, as amounts are proportional to peak areas sigmaaldrich.com.

Typical GC-FID methods for ester analysis involve specific instrumental parameters to achieve optimal separation and quantification. For instance, nitrogen is commonly employed as a carrier gas, with flow rates often around 1 mL/min mdpi.comnih.gov. Injector temperatures can be set around 250 °C, and the FID detector temperature typically ranges from 260 °C to 300 °C mdpi.comnih.gov. Oven temperature programs are carefully designed to facilitate the elution of different compounds, often starting at a low temperature (e.g., 40 °C) and increasing gradually mdpi.com.

Research findings for similar compounds demonstrate the high linearity, sensitivity, and precision achievable with GC-FID. For example, methods developed for other volatile compounds and esters have shown excellent linearity with R² values typically above 0.99 mdpi.comunicam.it. Limits of detection (LOD) and quantification (LOQ) for such methods are often in the low milligram per liter range, enabling the analysis of trace levels mdpi.comunicam.it.

Table 1: Typical GC-FID Method Parameters for Ester Analysis

| Parameter | Value | Source |

| Carrier Gas | Nitrogen (N₂) | mdpi.comnih.gov |

| Carrier Gas Flow Rate | 1 mL/min (initial) | mdpi.comnih.gov |

| Injector Temperature | 250 °C | mdpi.comnih.gov |

| Detector Temperature | 260–300 °C | mdpi.comnih.gov |

| Detector Type | Flame Ionization Detector (FID) | sigmaaldrich.com |

| Column Type | Capillary (e.g., DB-624, DB-23) | mdpi.comnih.gov |

| Linearity (R²) | > 0.99 (for similar compounds) | mdpi.comunicam.it |

| LOD Range | 0.04–1.01 mg/L (for similar compounds) | mdpi.comunicam.it |

| LOQ Range | 0.13–3.38 mg/L (for similar compounds) | mdpi.comunicam.it |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique extensively employed for the identification, structure elucidation, and impurity profiling of various compounds, including esters like isononyl acetate iajps.comajpaonline.comresearchgate.net. This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it particularly valuable for analyzing complex matrices and detecting impurities at trace levels ajpaonline.comresearchgate.net.

LC-MS plays a critical role in pharmaceutical development and quality control by enabling the identification of impurities, degradation products, natural products, drug metabolites, and proteins ajpaonline.com. Its high sensitivity allows for the detection of impurities down to femtogram (1 fg = 10⁻¹⁵ g) levels in bulk samples researchgate.net. A key advantage of LC-MS is its ability to provide crucial molecular weight information for unknown compounds, which is essential for proposing possible structures ajpaonline.com.

The process of impurity profiling using LC-MS typically involves several steps. After chromatographic separation, the mass spectrometer provides data on the molecular mass and fragmentation patterns of the separated components ajpaonline.comchromatographyonline.com. Through a systematic investigation using various LC-MS techniques, it is often possible to propose a plausible structure for an unknown impurity ajpaonline.com. The structural elucidation capabilities of LC-MS can also help in determining the root cause of impurity formation, thereby aiding in controlling impurity levels in a substance researchgate.net.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of a compound by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides invaluable insights into the chemical structure of organic compounds acs.orguef.fi. It is based on the magnetic properties of atomic nuclei, particularly those with a non-zero spin, such as ¹H and ¹³C. NMR spectroscopy is routinely used for confirming chemical structures and can also be applied for quantitative analysis acs.orguef.fi.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the number, type, and connectivity of hydrogen atoms within a molecule tetratek.com.trrsc.org. For quantitative analysis, the integral of each peak in a ¹H NMR spectrum is directly proportional to the number of protons it represents uef.fitetratek.com.tr. This characteristic allows for the precise quantification of compounds by comparing the integrals of their characteristic proton signals against an internal standard or known concentration uef.fi.

Typical ¹H NMR experiments for structural and quantitative analysis of organic compounds, including esters, are often performed using high-field spectrometers (e.g., 400 MHz) with deuterated solvents like chloroform-d (B32938) (CDCl₃) acs.orgtetratek.com.trrsc.orgimeko.info. The chemical shifts (δ values, expressed in parts per million, ppm) and coupling patterns (singlet, doublet, triplet, multiplet) provide specific information about the electronic environment and neighboring protons of each hydrogen atom rsc.org. While specific ¹H NMR data for this compound was not directly provided in a detailed textual format from the search results, its application for quantitative analysis of esters is well-established, as demonstrated for compounds like isoamyl acetate where all peaks and ¹H-¹H couplings are well resolved, and integrals correspond accurately to the number of protons tetratek.com.tr.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is complementary to ¹H NMR and is crucial for elucidating the carbon skeleton of a molecule tetratek.com.trrsc.orgresearchgate.net. It provides information about the distinct carbon environments present in a compound, which is essential for structural confirmation tetratek.com.trrsc.orgresearchgate.net. Each unique carbon atom or set of equivalent carbon atoms in the molecule produces a distinct signal in the ¹³C NMR spectrum.

Similar to ¹H NMR, ¹³C NMR spectra are typically acquired on high-field spectrometers (e.g., 100 MHz or higher) using deuterated solvents like CDCl₃ acs.orgrsc.org. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms, allowing for differentiation between various functional groups and carbon types (e.g., methyl, methylene, methine, quaternary carbons, and carbonyl carbons) tetratek.com.trresearchgate.net. For this compound, ¹³C NMR spectra are available and used for structural confirmation nih.govspectrabase.com. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural elucidation tetratek.com.tr.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized for identifying molecular compounds and their constituent functional groups. innovatechlabs.com The method operates by measuring the absorbance of infrared radiation by a sample. innovatechlabs.com When infrared light interacts with a molecule, specific bonds within the molecule absorb energy at characteristic wavelengths, leading to vibrations. The resulting FTIR spectrum, which plots absorbance against wavenumber, provides a unique molecular fingerprint. innovatechlabs.com

For this compound, an ester, FTIR spectroscopy is particularly effective in identifying key functional groups. The characteristic strong absorption band around 1735 cm⁻¹ is typically indicative of the C=O (carbonyl) stretching vibration of the ester group. Additionally, C-O stretching vibrations within the ester linkage can be observed in the region of 1000-1300 cm⁻¹. The presence of C-H stretching vibrations from the aliphatic chains would appear in the 2850-3000 cm⁻¹ range, while C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹). innovatechlabs.com

The interpretation of FTIR spectra generally begins by examining the high-frequency end to identify major functional groups, followed by a detailed analysis of the fingerprint region for positive compound identification. innovatechlabs.com Extensive libraries of infrared spectra are available for comparison, enabling accurate identification and confirmation of known compounds like this compound. innovatechlabs.com Although specific detailed FTIR spectral data for this compound were not found in the immediate search, the principles of FTIR analysis are well-established for ester compounds, with studies on related esters such as isoamyl acetate confirming the utility of FTIR for verifying ester synthesis and structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical method employed for both qualitative and quantitative analysis of various organic and inorganic compounds. upi.eduthermofisher.com This technique relies on the principle that molecules absorb UV-Vis light, leading to electronic transitions from ground states to excited states. thermofisher.com These electronic transitions are unique to the specific compound, thereby providing valuable information for its identification and quantification. thermofisher.com

A typical UV-Vis spectrum is generated by plotting the absorbance of the sample against the wavelength of light. upi.edu The presence of chromophores—molecular components responsible for absorbing light—can be inferred from the molar extinction coefficient (ε) values, which are calculated using the Lambert-Beer equation. upi.edu This equation also allows for the determination of a compound's concentration in a given solvent. upi.edu

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry)

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are instrumental in understanding how materials respond to changes in temperature. torontech.com DSC specifically measures the amount of heat absorbed or released by a sample as its temperature changes, or as a function of time at a constant temperature. torontech.comnetzsch.com This is achieved by comparing the heat flow rate into a test sample with that into a reference material, both subjected to the same controlled temperature program. torontech.comnetzsch.com

DSC is widely applied to investigate various thermal events and material properties, including:

Melting Points and Enthalpies (Heats of Fusion): The temperature at which a substance transitions from solid to liquid, and the associated heat change. torontech.comnetzsch.com

Crystallization Temperatures and Enthalpies: The temperature at which a substance solidifies from a liquid state, and the heat released during this process. torontech.comnetzsch.com

Glass Transition Temperature (Tg): The temperature range over which an amorphous material transitions from a rigid, glassy state to a more flexible, rubbery state. torontech.comnetzsch.com

Specific Heat Capacity (Cp): The amount of heat required to raise the temperature of a unit mass of a substance by one degree. torontech.comnetzsch.com

Curing and Crosslinking Reactions: Exothermic reactions indicating the formation of a more rigid material. torontech.comnetzsch.com

Oxidation and Decomposition: Thermal events related to the degradation of the material. torontech.com

Polymorphic Transitions: Changes in the crystalline structure of a solid. torontech.com

For this compound, DSC can provide critical data related to its phase transitions. For instance, its estimated melting point is -26°C, and its boiling point is approximately 220.8°C at 760 mmHg, with an enthalpy of vaporization of 45.0 ± 3.0 kJ/mol. chemicalbook.comatamanchemicals.com These values indicate that this compound undergoes distinct thermal transitions that DSC can precisely quantify. By analyzing the resulting DSC curves, which plot heat flow as a function of temperature, researchers can predict material behavior, optimize performance, and monitor product quality. torontech.comjfda-online.com DSC is particularly useful for detecting subtle transitions that may not be apparent through other observation methods. torontech.com

Table 1: Key Physical and Thermal Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₂₂O₂ | - | nih.gov |

| Molecular Weight | 186.29 | g/mol | nih.gov |

| Melting Point (estimate) | -26 | °C | chemicalbook.com |

| Boiling Point (estimate) | 220.8 | °C | chemicalbook.com |

| Boiling Point | 214.2 ± 8.0 | °C at 760 mmHg | atamanchemicals.com |

| Density (estimate) | 0.8726 | g/cm³ | chemicalbook.com |

| Density | 0.9 ± 0.1 | g/cm³ | atamanchemicals.com |

| Vapor Pressure | 0.2 ± 0.4 | mmHg at 25°C | atamanchemicals.com |

| Refractive Index | 1.4087 (estimate) | - | chemicalbook.com |

| Refractive Index | 1.425 | - | atamanchemicals.com |

| Refractive Index | 1.4200 - 1.4250 | - | ventos.com |

| Flash Point | 82.78 (194 °F) | °C | thegoodscentscompany.com |

| Flash Point | 82.9 ± 8.3 | °C | atamanchemicals.com |

| Flash Point | 71 | °C | ventos.com |

| Enthalpy of Vaporization | 45.0 ± 3.0 | kJ/mol | atamanchemicals.com |

| Water Solubility | 12.56 | mg/L at 25°C | chemicalbook.com |

| LogP | 4.22 | - | chemicalbook.com |

This table is designed to be interactive in a digital format, allowing for sorting and filtering.

Applications and Functional Studies in Chemical Systems

Role in Chemical Ecology

Isononyl acetate (B1210297), as a volatile organic compound (VOC), plays a role in various chemical systems, especially in ecological signaling. Its inherent volatility, characterized by a vapor pressure of 0.2±0.4 mmHg at 25°C and a boiling point of 214.2±8.0 °C, facilitates its dispersion and interaction within environmental contexts. wikipedia.orgthegoodscentscompany.com

Volatile Organic Compound (VOC) Contributions to Environmental Signalling

Volatile organic compounds are organic chemicals with a high vapor pressure at room temperature, enabling them to readily evaporate into the atmosphere. wikipedia.orgwikipedia.org These compounds are crucial for communication among organisms, including animals and plants. wikipedia.org Plants, for instance, release a variety of VOCs in response to environmental cues, such as herbivore attacks, which are instrumental in mediating plant-insect interactions. thegoodscentscompany.comfishersci.ie This release of volatiles can serve as a defense mechanism, attracting predators or parasitoids that prey on the herbivores. thegoodscentscompany.com

Investigations into Pheromonal Activity and Structure-Activity Relationships

In chemical ecology, Structure-Activity Relationships (SARs) are fundamental to understanding how the chemical structure of semiochemicals, including pheromones, influences their olfactory activities in insects. fishersci.ca Quantitative Structure-Activity Relationships (QSARs) further refine this by providing mathematical models that correlate the physiological activities of molecules with their physicochemical properties. fishersci.ca Studies on other acetate compounds, such as (Z)-5-decenyl acetate and (Z)-7-dodecenyl acetate, which are known pheromone components in moths, have highlighted the significance of specific functional groups, like the acetate group, and the length of the alkyl chain in determining pheromonal activity. fishersci.camedrxiv.org While isononyl acetate is a volatile ester, direct investigations into its specific pheromonal activity or detailed structure-activity relationships in this context are not widely documented in the provided literature.

Plant-Insect Interactions and Semiochemical Mediation

Semiochemicals are chemical signals or mixtures of substances released by one organism that elicit a behavioral or physiological response in another, playing a vital role in interactions between plants and insects. thegoodscentscompany.comfishersci.iefishersci.ca These informative molecules can influence various insect behaviors, including feeding habits, oviposition patterns, and mating behaviors. thegoodscentscompany.comfishersci.ie Host-plant volatiles, a specific type of semiochemical, provide essential resources for insects, such as feeding and mating sites. fishersci.ca For example, certain volatile compounds like (Z)-3-hexen-1-ol, acetate, have been identified in plants and shown to mediate insect behavior, such as influencing the foraging behavior of hornets like Vespa velutina. fishersci.ca While this compound is a volatile compound, its specific role as a semiochemical mediating direct plant-insect interactions is not explicitly detailed in the available research.

Engineering and Materials Science Applications

This compound, or more precisely, its related alcohol, isononanol, finds significant application in the field of engineering and materials science, particularly in the development of surfactants and the study of interfacial phenomena.

Surfactant Chemistry: Synthesis and Properties of Isononyl-Extended Derivatives

Isononanol (C9-OH), a branched aliphatic alcohol derived from isobutylene (B52900) upgradation, serves as a key hydrophobic component in the synthesis of branched surfactants. thegoodscentscompany.comnih.gov To enhance their properties, a strategic approach involves extending the hydrophobic tail of isononanol through the grafting of propylene (B89431) oxide (P1) or butylene oxide (B1), leading to the synthesis of extended multibranched alcohols, C9P1-OH and C9B1-OH. thegoodscentscompany.comnih.gov These extended alcohols are subsequently subjected to ethoxylation to produce a series of extended multibranched alcohol polyether nonionic surfactants, denoted as C9P1En and C9B1En. thegoodscentscompany.comnih.gov These newly synthesized surfactants demonstrate improved properties, including lower critical micelle concentration (CMC) values, superior wettability, and rapid defoaming capabilities when compared to the conventional isononanol polyether surfactant (C9En). thegoodscentscompany.comnih.gov

The following table summarizes some properties of these isononyl-extended surfactant derivatives:

| Surfactant Type | Characteristic Property | Comparison to C9En | Source |

| C9P1En | Lower γCMC values | Improved | thegoodscentscompany.comnih.gov |

| C9B1En | Lower γCMC values | Improved | thegoodscentscompany.comnih.gov |

| C9P1En | Superior wettability | Improved | thegoodscentscompany.comnih.gov |

| C9B1En | Superior wettability | Improved | thegoodscentscompany.comnih.gov |

| C9P1En | Rapid defoaming | Improved | thegoodscentscompany.comnih.gov |

| C9B1En | Rapid defoaming | Improved | thegoodscentscompany.comnih.gov |

Interfacial Phenomena and Surface Activity Studies of this compound Derivatives

Surfactants are known for their ability to adsorb at interfaces and form micelles in solution, which is crucial for various interfacial phenomena. wikipedia.orgperflavory.com The interfacial tension of a solution typically decreases as the surfactant concentration increases, reaching a minimum at the Critical Micelle Concentration (CMC). wikipedia.org Studies investigating the surface activity of isononyl-extended multibranched alcohol polyether nonionic surfactants (C9P1En and C9B1En) have revealed that these derivatives exhibit lower γCMC values (surface tension at CMC) compared to the base isononanol polyether surfactant (C9En). thegoodscentscompany.comnih.gov This indicates their enhanced efficiency in reducing surface tension. The adsorption process of these surfactants at the air-liquid interface is a spontaneous phenomenon, with the adsorption pathway being more dominant than the micellization pathway. thegoodscentscompany.com The hydrophobic tail of the surfactant molecule is a primary factor influencing surface tension, and multibranched dodecanol (B89629) polyether molecules can adsorb and arrange more densely at the air-water interface, further contributing to their surface activity. thegoodscentscompany.com

The following table presents key surface activity parameters for selected isononyl-extended surfactants:

| Surfactant | Initial Contact Angle (Paraffin Film) | Foam Volume after 30s (Initial Foam Volume) | Source |

| C9B1E6 | 54° | <0.1% | thegoodscentscompany.comnih.gov |

| C9E6 | 80° | 50.1% | thegoodscentscompany.comnih.gov |

Polymer Chemistry and Plasticizer Research

While this compound itself is widely employed as a fragrance ingredient in products such as perfumes, body sprays, cosmetics, air fresheners, shampoos, and candles, its direct application as a plasticizer in polymer chemistry is not extensively documented in the provided research. nih.govatamanchemicals.com

However, the broader family of "isononyl compounds," which includes derivatives of isononyl alcohol, plays a significant role in plasticizer research. Plasticizers are additives incorporated into polymers to enhance their flexibility, durability, and processability by reducing intermolecular forces between polymer chains, thereby increasing their mobility. plasticisers.orgkinampark.com For instance, isononyl alcohol is a key precursor in the production of diisononyl phthalate (B1215562) (DINP), which is recognized as an effective and environmentally considerate plasticizer for polyvinyl chloride (PVC) applications. aojinchem.com Other related isononyl derivatives, such as isononyl benzoate, function as fast-gelling, low-viscosity plasticizers for various plastics including PVC, PAMA, and PVB. google.com Furthermore, isononyl isononanoate, another compound within this family, is utilized in polymer-based formulations to thicken emulsions. ulprospector.com Research also explores the biocatalytic synthesis of plasticizers like diisononyl adipate (B1204190), which involves the use of isononyl alcohol. researchgate.net

Development of Sustainable Production Processes

The development of sustainable production processes for chemical compounds like this compound is a growing area of research, driven by environmental considerations and the principles of green chemistry.

Industrial Scale-Up Considerations for Biocatalytic Synthesis

Biocatalytic synthesis, which utilizes enzymes as catalysts, represents a "green chemistry" approach that is well-suited for industrial-scale manufacturing of esters, including those derived from isononyl alcohol. researchgate.net This method offers advantages such as high volumetric performance and economic benefits, particularly in solvent-free systems, and is especially desirable for producing food-grade products where stringent safety regulations apply. mdpi.com

However, scaling up biocatalytic processes for industrial implementation presents several challenges. A primary concern is the high cost associated with biocatalysts. researchgate.net Lipases are frequently employed enzymes in non-solvent systems for esterification reactions. mdpi.com To optimize reaction efficiency, critical factors such as temperature, substrate molar ratio, and enzyme water activity must be carefully controlled. researchgate.net The removal of water, which is a byproduct of esterification reactions, is crucial for achieving high conversions, often exceeding 99%, and is typically accomplished through distillation. google.com

The immobilization of enzymes is a key strategy for improving their suitability for large-scale applications. Immobilized enzymes offer benefits such as easier recycling, enabling continuous operation, simplified enzyme separation from products, flexibility in reactor design, and reduced downstream processing costs. mdpi.com Studies have shown that immobilized lipases can exhibit higher optimal operating temperatures compared to their free counterparts, which can further enhance reaction kinetics. researchgate.net Despite these advantages, a limitation in enzyme-catalyzed polymer synthesis can be the relatively long reaction times required to achieve high molecular weight polymers. rsc.org Industrial processes aim for total reaction times typically below 24 hours, preferably less than 12 hours, and ideally under 6 hours, with efficiency often measured by an effectiveness ratio (EV) for conversion. google.com

Life Cycle Assessment of this compound Production Routes

Life Cycle Assessment (LCA) is a methodology used to quantify the potential environmental impacts associated with a product throughout its life cycle, typically from "cradle to gate" (raw material acquisition to factory gate). pitt.eduunibo.it This comprehensive assessment considers various environmental impact categories, including global warming, acidification, nutrification, stratospheric ozone depletion, and human toxicity. europa.eu

For compounds like this compound, which are often produced via esterification of isononyl alcohol and acetic acid, the LCA evaluates the environmental burdens of different production routes. pitt.edu The synthesis of isononyl alcohol, a primary precursor, commonly involves the oligomerization of propylene/butene or the dimerization of butane, followed by an esterification process. pitt.edu A significant portion of the environmental impacts in chemical production routes, including those for isononyl alcohol and its derivatives, often stems from energy supply and fuel combustion. europa.eu

The application of LCA extends to comparing the environmental sustainability of conventional, fossil-based production methods with newer, bio-based routes. For instance, the development of bio-based and biodegradable plasticizers is a direct response to concerns regarding the fossil origin and non-biodegradability of traditional additives. unibo.it LCA studies provide crucial data to identify optimal compromises between environmental impacts and the desired material properties of chemical products, guiding the development of more sustainable manufacturing processes. unibo.it

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Isononyl Acetate (B1210297) Synthesis

The conventional synthesis of isononyl acetate involves the esterification of isononanol with acetic acid or its anhydride (B1165640), often using mineral acids as catalysts. scentree.co While effective, this method presents challenges related to catalyst separation, equipment corrosion, and waste generation. Future research is increasingly focused on developing novel heterogeneous catalytic systems to create more sustainable and efficient synthesis processes. Although much of the detailed research in advanced catalysis has focused on similar, smaller esters like isoamyl acetate, the principles are readily adaptable and represent a clear future direction for this compound production. researchgate.netmdpi.com

Emerging areas of catalytic research for this compound synthesis include:

Solid Acid Catalysts : Heterogeneous solid acids, such as zeolites, sulfated metal oxides, and ion-exchange resins, offer significant advantages over liquid acid catalysts. iupac.org They are easily separated from the reaction mixture, reducing purification costs and minimizing waste. iupac.org Future work will likely involve designing solid acids with optimized pore structures and acid site densities to accommodate the bulky isononyl alcohol molecule, thereby increasing reaction rates and selectivity.

Ionic Liquids (ILs) : Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them environmentally benign solvent replacements. nih.gov They can also function as catalysts themselves. nih.gov Research into their use for esterification shows potential for high yields and easy catalyst recycling. researchgate.netmdpi.com The development of task-specific ionic liquids designed for this compound synthesis could enhance reaction kinetics and simplify product separation. nih.gov

Nanocatalysts : Catalysts at the nanoscale exhibit high surface-area-to-volume ratios and unique electronic properties, which can lead to superior catalytic activity. The application of nanocatalysts, such as magnetic nanoparticles functionalized with acid groups, could allow for extremely efficient reactions and simple magnetic separation of the catalyst for reuse.

| Catalyst Type | Potential Advantages | Emerging Research Focus |

|---|---|---|

| Heterogeneous Solid Acids (e.g., Zeolites, Resins) | Easy separation and recyclability; Reduced corrosion and waste. iupac.org | Tailoring pore size and acidity for bulky substrates like isononanol. |